molecular formula C24H17F3N4O2 B2741427 N-(3,4-difluorophenyl)-1-(4-(3-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide CAS No. 1251623-12-7

N-(3,4-difluorophenyl)-1-(4-(3-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide

Cat. No. B2741427
CAS RN: 1251623-12-7
M. Wt: 450.421
InChI Key: XVIHLBRZDBGXJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-difluorophenyl)-1-(4-(3-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C24H17F3N4O2 and its molecular weight is 450.421. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis and structural characterization of related compounds involve novel methodologies to incorporate difluorophenyl and imidazole functionalities. These synthetic strategies are crucial for developing compounds with potential biological activities. For instance, compounds have been synthesized by coupling ferrocenylmethyl amine with various substituted fluorobenzoic acids, showcasing cytotoxic effects on certain cancer cell lines (Kelly et al., 2007).

Biological Activities

  • Some derivatives exhibit promising biological activities, such as cytotoxic effects against specific cancer cell lines. This suggests potential applications in developing anticancer agents. For example, certain N-(ferrocenylmethyl)benzene-carboxamide derivatives showed cytotoxicity towards the MDA-MB-435-S-F breast cancer cell line, indicating their potential as anticancer compounds (Kelly et al., 2007).

Material Science Applications

  • In material science, some compounds have been investigated for their potential in luminescence sensing and as non-linear optical (NLO) materials. Their structural features, such as the presence of difluorophenyl and imidazole groups, contribute to their optical properties, making them suitable for various applications in electronic and photonic devices.

Mechanistic Insights and Catalytic Activities

  • Research into the mechanisms of action and catalytic activities of these compounds has provided insights into their potential applications in synthetic chemistry. For example, the catalytic hydrodefluorination of aromatic fluorocarbons by ruthenium N-heterocyclic carbene complexes has been explored, highlighting the versatility of these compounds in facilitating chemical transformations (Reade et al., 2009).

properties

IUPAC Name

N-(3,4-difluorophenyl)-1-[[4-[(3-fluorobenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F3N4O2/c25-17-3-1-2-16(10-17)23(32)29-18-6-4-15(5-7-18)12-31-13-22(28-14-31)24(33)30-19-8-9-20(26)21(27)11-19/h1-11,13-14H,12H2,(H,29,32)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIHLBRZDBGXJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-difluorophenyl)-1-(4-(3-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide

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